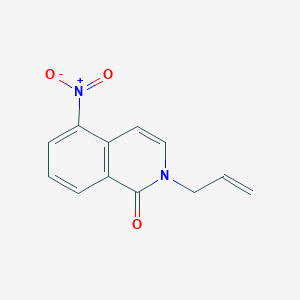

2-allyl-5-nitro-1(2H)-isoquinolinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

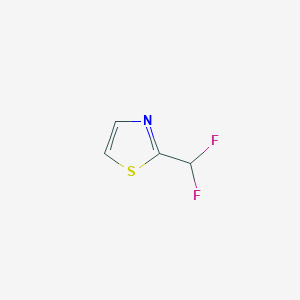

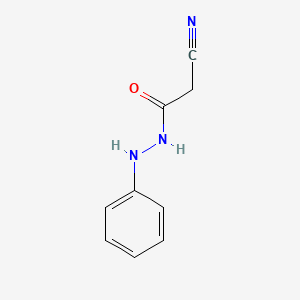

2-allyl-5-nitro-1(2H)-isoquinolinone (2ANIQ) is a heterocyclic compound that has been studied for its potential applications in medicinal chemistry and drug development. It is a derivative of the isoquinoline group and is composed of an alkyl group and a nitro group. 2ANIQ has been studied for its potential to act as an inhibitor of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammatory responses. It has also been studied for its potential to act as an agonist of the G-protein coupled receptor PPARγ, which is involved in metabolic homeostasis.

Applications De Recherche Scientifique

Bioreductive Pro-Drug System

- Bioreductive Activation for Drug Release : A study by Berry et al. (1997) demonstrated the potential of 5-substituted isoquinolin-1-ones in synthesizing compounds that undergo bioreductive activation, suggesting applications as pro-drugs for selective therapeutic drug release in hypoxic solid tumors (Berry et al., 1997).

Drug Design and Nucleic Acid Binding

- Nucleic Acid Binding and Drug Design : Bhadra and Kumar (2011) highlighted the significance of isoquinoline alkaloids, including derivatives of 2-allyl-5-nitro-1(2H)-isoquinolinone, in binding with nucleic acids and their implications for drug design, focusing on anticancer properties and the development of new therapeutic agents (Bhadra & Kumar, 2011).

Catalysis and Synthesis

- Catalytic Allylic Amination : Ragaini et al. (2004) explored the catalytic allylic amination of olefins by nitroarenes, including reactions involving electron-withdrawing groups, highlighting synthetic pathways for creating compounds with diverse functional groups (Ragaini et al., 2004).

Neuroprotection

- Neuroprotective Effects : The neuroprotective effects of inhibiting poly(ADP-ribose) synthetase, using derivatives similar to 2-allyl-5-nitro-1(2H)-isoquinolinone, were studied by Takahashi et al. (1997), suggesting a role in reducing brain damage in cerebral ischemia (Takahashi et al., 1997).

Photoinitiators for Polymerization

- Photoinitiating Systems : Xiao et al. (2015) investigated derivatives of 2-amino-1H-benzo[de]isoquinoline-1,3(2H)-dione as photoinitiators for polymerization, showcasing their ability to initiate polymerization under visible light, which could have applications in the development of new materials (Xiao et al., 2015).

Propriétés

IUPAC Name |

5-nitro-2-prop-2-enylisoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-2-7-13-8-6-9-10(12(13)15)4-3-5-11(9)14(16)17/h2-6,8H,1,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAZGTJHPYZRYQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=CC2=C(C1=O)C=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801320043 |

Source

|

| Record name | 5-nitro-2-prop-2-enylisoquinolin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801320043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24820252 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-allyl-5-nitro-1(2H)-isoquinolinone | |

CAS RN |

400076-44-0 |

Source

|

| Record name | 5-nitro-2-prop-2-enylisoquinolin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801320043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-difluorobenzenesulfonamide](/img/structure/B2828605.png)

![4-[(3-Methylcyclohexyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2828606.png)

![N-(3-butoxyphenyl)-2-({3-cyano-6-hydroxy-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyridin-2-yl}sulfanyl)acetamide](/img/structure/B2828607.png)

![N-allyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2828615.png)